molecular formula C25H30N4O5 B264599 Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No. B264599
M. Wt: 466.5 g/mol
InChI Key: IMMVCWQIBVQMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a chemical compound that has been the subject of extensive scientific research. This compound is commonly referred to as "EMT" and is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a critical role in the regulation of inflammation, and EMT has been shown to have anti-inflammatory effects. In

Mechanism of Action

EMT inhibits the enzyme phosphodiesterase 4 (Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate), which plays a critical role in the regulation of inflammation. Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate breaks down cyclic adenosine monophosphate (cAMP), which is an important signaling molecule involved in the regulation of inflammation. By inhibiting Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate, EMT increases cAMP levels, which in turn reduces inflammation.
Biochemical and Physiological Effects:
EMT has been shown to have anti-inflammatory effects in several animal models of inflammation. EMT has been shown to reduce airway inflammation in a mouse model of asthma and to reduce colonic inflammation in a mouse model of IBD. EMT has also been shown to have neuroprotective effects in a rat model of traumatic brain injury.

Advantages and Limitations for Lab Experiments

EMT has several advantages for use in lab experiments. It is a potent inhibitor of Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate and has been shown to have anti-inflammatory effects in several animal models of inflammation. However, EMT has limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. EMT also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on EMT. One area of research is the development of more effective formulations of EMT that improve its solubility and half-life. Another area of research is the exploration of EMT's potential therapeutic applications in other inflammatory and neurodegenerative diseases. Finally, there is a need for further research on the mechanism of action of EMT and its effects on other signaling pathways involved in inflammation.

Synthesis Methods

The synthesis of EMT involves several steps, including the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The 4-methoxychalcone is then reacted with 4-methoxyphenylpiperazine to form the intermediate compound, which is then reacted with 1,3-dimethylbarbituric acid to form the final product, EMT. The synthesis of EMT has been optimized to produce high yields of pure product.

Scientific Research Applications

EMT has been the subject of extensive scientific research due to its potential therapeutic applications. EMT has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). EMT has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

Product Name

Ethyl 6-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Molecular Formula

C25H30N4O5

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H30N4O5/c1-4-34-24(31)21-22(17-5-9-19(32-2)10-6-17)26-25(27-23(21)30)29-15-13-28(14-16-29)18-7-11-20(33-3)12-8-18/h5-12,21-22H,4,13-16H2,1-3H3,(H,26,27,30)

InChI Key

IMMVCWQIBVQMNF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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